molecular formula C8H11IN2O2 B3009164 Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate CAS No. 2226182-27-8

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate

Cat. No.: B3009164
CAS No.: 2226182-27-8
M. Wt: 294.092
InChI Key: PWEOJUJROMRMLG-UHFFFAOYSA-N
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Description

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a pyrazole-based heterocyclic compound featuring an iodine atom at position 5, an isopropyl group at position 2, and a methyl ester at position 3. Pyrazole derivatives are widely studied for their applications in medicinal chemistry, agrochemicals, and materials science due to their versatile reactivity and ability to participate in diverse intermolecular interactions. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX playing a critical role in elucidating molecular geometries .

Properties

IUPAC Name

methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11IN2O2/c1-5(2)11-6(8(12)13-3)4-7(9)10-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWEOJUJROMRMLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=CC(=N1)I)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor followed by esterification. One common method involves the reaction of 5-iodo-2-propan-2-ylpyrazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed

    Substitution: Formation of 5-azido-2-propan-2-ylpyrazole-3-carboxylate or 5-cyano-2-propan-2-ylpyrazole-3-carboxylate.

    Reduction: Formation of 5-iodo-2-propan-2-ylpyrazole-3-methanol.

    Oxidation: Formation of 5-iodo-2-propan-2-ylpyrazole-3-carboxylic acid.

Scientific Research Applications

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential as a pharmacophore in the development of new drugs.

    Material Science: Utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate depends on its application. In medicinal chemistry, it may act as an inhibitor by binding to specific enzymes or receptors, thereby blocking their activity. The iodine atom and ester group can interact with the active sites of enzymes, leading to inhibition. In material science, its electronic properties can be exploited to create materials with desired conductivity or reactivity.

Comparison with Similar Compounds

Structural Analogues with Halogen Substitutions

Replacing iodine with other halogens (Cl, Br) at position 5 significantly alters physicochemical and electronic properties. For example:

  • Methyl 5-chloro-2-isopropylpyrazole-3-carboxylate : The smaller chlorine atom reduces molecular weight (compared to iodine) and increases solubility in polar solvents. However, its lower electronegativity and weaker halogen-bonding capability may limit applications in crystal engineering or targeted drug design.
  • Methyl 5-bromo-2-isopropylpyrazole-3-carboxylate : Bromine offers intermediate properties between chlorine and iodine, balancing reactivity and steric bulk.

Key Differences :

Property Iodo Derivative Chloro Derivative Bromo Derivative
Molecular Weight (g/mol) ~310 ~250 ~295
Halogen Bond Strength Strong Weak Moderate
Reactivity in Cross-Coupling High (iodide as leaving group) Low Moderate

The iodine atom’s polarizability enhances its utility in Suzuki-Miyaura couplings, where it acts as a superior leaving group compared to lighter halogens .

Substituent Variations at Position 2

The isopropyl group at position 2 contributes steric bulk, influencing conformational flexibility and intermolecular interactions. Comparisons with methyl or tert-butyl substituents reveal:

  • Methyl 5-iodo-2-methylpyrazole-3-carboxylate : Reduced steric hindrance may improve solubility but decrease selectivity in biological targets.
Ester Group Modifications

Replacing the methyl ester with ethyl or benzyl esters (e.g., Ethyl 5-iodo-2-isopropylpyrazole-3-carboxylate ) alters hydrolysis kinetics and lipophilicity. Ethyl esters typically exhibit slower enzymatic degradation, extending half-life in biological systems .

Physicochemical Properties

Analytical methods like spectrofluorometry and tensiometry, commonly used for surfactants (e.g., quaternary ammonium compounds), are adaptable for comparing critical micelle concentration (CMC) or solubility parameters in pyrazole derivatives . Predicted LogP values (iodo derivative: ~3.5) suggest moderate lipophilicity, favoring membrane permeability in drug design.

Biological Activity

Methyl 5-iodo-2-propan-2-ylpyrazole-3-carboxylate is a compound of significant interest in medicinal chemistry and biological research due to its diverse biological activities and potential applications. This article explores its synthesis, biological mechanisms, and therapeutic potential, supported by relevant case studies and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the iodination of a pyrazole precursor followed by esterification. The common method includes:

  • Iodination : The precursor 5-iodo-2-propan-2-ylpyrazole is reacted with methyl chloroformate in the presence of a base like triethylamine.
  • Esterification : This reaction is conducted in an inert solvent (e.g., dichloromethane) at low temperatures to minimize side reactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The iodine atom and ester group can facilitate binding to active sites on target proteins, leading to inhibition or modulation of their functions. This compound has been investigated for its role as an enzyme inhibitor, particularly in the context of:

  • Dihydroorotate dehydrogenase (DHODH) inhibition, which is crucial for pyrimidine biosynthesis .

Biological Activities

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Research indicates that pyrazole derivatives can possess antimicrobial properties, making them potential candidates for developing new antibiotics .
  • Anti-inflammatory Effects : Some studies have shown that similar compounds exhibit anti-inflammatory properties, which can be beneficial in treating conditions like arthritis .
  • Antiviral Properties : The compound has been evaluated for its antiviral effects, particularly against viruses such as measles, where it demonstrated significant inhibitory activity .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialInhibits growth of various bacteria and fungi
Anti-inflammatoryReduces inflammation in animal models
AntiviralEffective against measles virus replication
Enzyme InhibitionInhibits DHODH, affecting nucleic acid synthesis

Case Study: Antiviral Activity

In a study evaluating the antiviral properties of this compound, researchers found that the compound effectively inhibited the replication of the measles virus in vitro. The inhibition was quantified using a phenotypic assay, demonstrating a promising potential for further development as an antiviral agent .

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